molecular formula C₂₄H₂₆ClN₃O₈ B1163251 8-Hydroxy-loxapine-glucuronide

8-Hydroxy-loxapine-glucuronide

Cat. No.: B1163251
M. Wt: 519.93
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-loxapine-glucuronide is a phase II metabolite of loxapine, a dibenzoxazepine antipsychotic used to treat schizophrenia and bipolar disorder. Glucuronidation occurs at the 8-hydroxy position of loxapine, mediated by UDP-glucuronosyltransferase (UGT) enzymes, enhancing its water solubility for renal excretion . The compound has a molecular weight of 519.94 g/mol, though its CAS number remains unassigned.

Properties

Molecular Formula

C₂₄H₂₆ClN₃O₈

Molecular Weight

519.93

Synonyms

(2S,3S,4S,5R,6S)-6-((2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues in Antipsychotic/Antidepressant Metabolism

Compound Molecular Formula Molecular Weight (g/mol) Parent Drug Key Features Source
8-Hydroxy-loxapine-glucuronide Not explicitly stated (MW: 519.94) 519.94 Loxapine Glucuronidation at 8-hydroxy position; used in metabolic profiling
8-Hydroxymirtazapine β-D-glucuronide C₂₃H₂₄D₃N₃O₇ ~517.47 (deuterated) Mirtazapine Deuterated form enhances analytical precision in pharmacokinetic studies
Loxapine N+-Glucuronide Not explicitly stated 504.95 Loxapine Quaternary ammonium glucuronide; distinct metabolic pathway
4'-Hydroxy Atomoxetine Glucuronide Not explicitly stated Not provided Atomoxetine Metabolite of ADHD medication; glucuronidation enhances elimination

Key Observations :

  • Positional Specificity : Glucuronidation sites (e.g., 8-hydroxy in loxapine vs. 4'-hydroxy in atomoxetine) influence metabolic stability and detection methods.
  • Deuterated Analogues : Compounds like 8-Hydroxymirtazapine-d3 β-D-glucuronide are tailored for isotope dilution mass spectrometry, ensuring high precision in quantifying low-abundance metabolites .
  • Pharmacological Impact : While loxapine glucuronides are inactive metabolites, glucuronides of other drugs (e.g., opioids) may retain activity, highlighting the need for compound-specific studies .

Flavonoid-Derived Glucuronides: Contrasting Roles

Compound Molecular Formula Molecular Weight (g/mol) Parent Molecule Biological Role Source
Gossypetin-8-glucuronide C₂₁H₁₈O₁₄ 494.37 Gossypetin (flavonoid) Antioxidant properties; used in R&D for oxidative stress models
Hypolaetin 8-O-β-D-glucuronide C₂₁H₁₈O₁₄ 494.37 Hypolaetin Anti-inflammatory activity; structural isomer of gossypetin glucuronide
Oroxindin (5,7-Dihydroxy-8-methoxyflavone 7-glucuronide) C₂₂H₂₀O₁₂ 500.38 Oroxylin A Neuroprotective effects; glucuronidation at 7-hydroxy position

Key Observations :

  • Structural Isomerism : Gossypetin-8-glucuronide and Hypolaetin 8-O-glucuronide share identical molecular formulas but differ in hydroxylation patterns, leading to distinct biological activities .
  • Therapeutic Potential: Unlike this compound, flavonoid glucuronides often retain bioactivity, influencing their use in nutraceutical and pharmaceutical research .

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